molecular formula C18H12Cl2N4 B13996962 N-(5-chloropyridin-2-yl)-1-[4-[(5-chloropyridin-2-yl)iminomethyl]phenyl]methanimine CAS No. 42365-94-6

N-(5-chloropyridin-2-yl)-1-[4-[(5-chloropyridin-2-yl)iminomethyl]phenyl]methanimine

Cat. No.: B13996962
CAS No.: 42365-94-6
M. Wt: 355.2 g/mol
InChI Key: VMBCPUBHKKOOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloropyridin-2-yl)-1-[4-[(5-chloropyridin-2-yl)iminomethyl]phenyl]methanimine is a complex organic compound that features a pyridine ring substituted with chlorine at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-1-[4-[(5-chloropyridin-2-yl)iminomethyl]phenyl]methanimine typically involves the reaction of 5-chloropyridine-2-carbaldehyde with 4-aminobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-1-[4-[(5-chloropyridin-2-yl)iminomethyl]phenyl]methanimine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce amines .

Scientific Research Applications

N-(5-chloropyridin-2-yl)-1-[4-[(5-chloropyridin-2-yl)iminomethyl]phenyl]methanimine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-1-[4-[(5-chloropyridin-2-yl)iminomethyl]phenyl]methanimine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloropyridin-2-yl)-1-[4-[(5-chloropyridin-2-yl)iminomethyl]phenyl]methanimine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its dual pyridine rings and imine linkage provide distinct properties compared to other similar compounds .

Biological Activity

N-(5-chloropyridin-2-yl)-1-[4-[(5-chloropyridin-2-yl)iminomethyl]phenyl]methanimine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C19H17ClN4
  • Molecular Weight : 348.82 g/mol

The structural representation includes a chlorinated pyridine ring and an iminomethyl phenyl group, which are critical for its biological interactions.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Properties : Effective against various bacterial strains.
  • Antitumor Activity : Potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Interactions with specific enzymes that could lead to therapeutic effects.

Antimicrobial Activity

A study assessing the antimicrobial potential of N-(substituted phenyl)-2-chloroacetamides, which share structural similarities with this compound, found significant activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The compounds demonstrated varying effectiveness against Gram-negative bacteria and yeasts like Candida albicans based on their lipophilicity and structural characteristics .

Anticancer Activity

Compounds featuring chlorinated pyridine moieties have been investigated for their anticancer properties. For instance, derivatives have shown promising results in inhibiting tumor growth in various cancer models. Their mechanism often involves the induction of apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its specific chemical structure. The presence of halogens (like chlorine) and functional groups significantly influences its lipophilicity and ability to penetrate cellular membranes, enhancing its antimicrobial and anticancer efficacy.

Case Studies

  • Antimicrobial Testing : A study conducted on a series of chloroacetamides showed that compounds with similar substituents to this compound exhibited significant antibacterial activity against E. coli and S. aureus. The structure was optimized for better activity based on QSAR models .
  • Cancer Cell Lines : Research involving chlorinated pyridine derivatives demonstrated that these compounds could inhibit the growth of several cancer cell lines, suggesting a potential pathway for drug development targeting specific cancers .

Properties

CAS No.

42365-94-6

Molecular Formula

C18H12Cl2N4

Molecular Weight

355.2 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-1-[4-[(5-chloropyridin-2-yl)iminomethyl]phenyl]methanimine

InChI

InChI=1S/C18H12Cl2N4/c19-15-5-7-17(23-11-15)21-9-13-1-2-14(4-3-13)10-22-18-8-6-16(20)12-24-18/h1-12H

InChI Key

VMBCPUBHKKOOLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=NC=C(C=C2)Cl)C=NC3=NC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.